7-Bromo-5-chloro-1H-indazole

CAS No.: 875305-86-5

Cat. No.: VC2540013

Molecular Formula: C7H4BrClN2

Molecular Weight: 231.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875305-86-5 |

|---|---|

| Molecular Formula | C7H4BrClN2 |

| Molecular Weight | 231.48 g/mol |

| IUPAC Name | 7-bromo-5-chloro-1H-indazole |

| Standard InChI | InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) |

| Standard InChI Key | CTXAUTRSBNWONT-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C=NN2)Br)Cl |

| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)Br)Cl |

Introduction

Chemical Properties and Structure

Molecular Structure

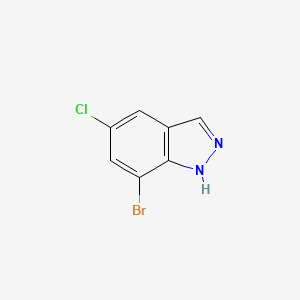

7-Bromo-5-chloro-1H-indazole features a bicyclic structure comprising fused benzene and pyrazole rings. The "1H" designation in the name indicates the presence of a hydrogen atom at the N1 position of the indazole core. The compound is distinctively characterized by its halogen substitution pattern:

-

Bromine atom at position 7 of the indazole ring

-

Chlorine atom at position 5 of the indazole ring

This specific arrangement of substituents creates unique electronic and steric properties that influence the compound's reactivity profile and potential applications.

Physical Properties

Based on the available data and comparative analysis with related indazole derivatives, the physical properties of 7-Bromo-5-chloro-1H-indazole can be summarized as follows:

The combination of halogen substituents contributes to the compound's lipophilicity, potentially influencing its solubility properties and interactions with biological systems.

| Spectroscopic Method | Expected Characteristics |

|---|---|

| 1H NMR | Signals for aromatic protons (2H) at positions 4 and 6; NH signal (1H) at 10-13 ppm |

| 13C NMR | Seven carbon signals with characteristic shifts for halogen-bearing carbons |

| Mass Spectrometry | Molecular ion peak at m/z 231.5 with distinctive isotope pattern due to Br and Cl |

| IR Spectroscopy | N-H stretching (3300-3500 cm-1); C=N stretching (1600-1650 cm-1); C-Br and C-Cl stretching bands |

These spectroscopic profiles would be valuable for identification and purity assessment of the compound.

Synthesis Methods

Sequential Halogenation Approach

This approach would involve:

-

Synthesis of indazole core structure

-

Regioselective chlorination at position 5

-

Regioselective bromination at position 7

Cyclization-Based Approach

This strategy would utilize:

-

Starting with appropriately halogenated benzene derivatives

-

Introduction of necessary functional groups for indazole ring formation

-

Cyclization to form the indazole ring system

The synthesis of related compounds like 3-bromo-5-nitro-1H-indazole provides valuable insights into potential methodologies. For example, the patent CN103570624A describes a process using 5-nitro-1H-indazole as starting material with bromine in DMF solution under controlled temperature conditions, achieving yields of approximately 95% . Similar principles could be adapted for the synthesis of 7-Bromo-5-chloro-1H-indazole.

Optimization Parameters

Based on the synthesis approaches described for related compounds, several critical parameters would require optimization for efficient synthesis of 7-Bromo-5-chloro-1H-indazole:

Careful attention to these parameters would be essential for achieving regioselective halogenation and high yields.

Chemical Reactivity and Reactions

Functional Group Reactivity

The reactivity of 7-Bromo-5-chloro-1H-indazole is determined by three main structural features:

-

N-H Group Reactivity:

-

Halogen Substituent Reactivity:

-

Bromine at position 7 can participate in metal-catalyzed cross-coupling reactions

-

Chlorine at position 5 provides an additional site for selective functionalization

-

Differential reactivity between Br and Cl enables sequential modification strategies

-

-

Indazole Ring Reactivity:

-

The electron-rich pyrazole portion can undergo electrophilic substitution

-

The fused benzene ring's reactivity is modulated by the halogen substituents

-

Key Transformation Pathways

| Reaction Type | Description | Potential Application |

|---|---|---|

| N-Alkylation | Introduction of alkyl groups at N1 position | Synthesis of N-substituted derivatives with modified properties |

| Suzuki Coupling | Pd-catalyzed cross-coupling at halogen positions | Introduction of aryl or heteroaryl groups |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation at halogen positions | Introduction of amino functionality |

| Sonogashira Coupling | Pd/Cu-catalyzed coupling with terminal alkynes | Introduction of alkynyl substituents |

| Reduction | Selective dehalogenation | Removal of specific halogen substituents |

These transformation pathways make 7-Bromo-5-chloro-1H-indazole a valuable building block for the synthesis of more complex structures.

Applications in Medicinal Chemistry

Structure-Property Relationships

The presence of halogen substituents contributes significantly to the compound's drug-like properties:

| Property | Impact of Halogen Substituents |

|---|---|

| Lipophilicity | Increased LogP value, potentially enhancing membrane permeability |

| Metabolic Stability | Decreased susceptibility to oxidative metabolism |

| Binding Interactions | Potential for halogen bonding with protein targets |

| Electronic Distribution | Modified electron density affecting interactions with biological targets |

These properties make 7-Bromo-5-chloro-1H-indazole and its derivatives attractive candidates for medicinal chemistry applications.

Research and Industrial Applications

Synthetic Chemistry Applications

In synthetic organic chemistry, 7-Bromo-5-chloro-1H-indazole serves as:

-

Versatile Building Block:

-

Starting material for diversity-oriented synthesis

-

Platform for developing synthetic methodologies

-

Model substrate for studying regioselective transformations

-

-

Research Tool:

-

Investigation of halogen bonding phenomena

-

Studies on directed metalation chemistry

-

Development of selective functionalization strategies

-

Industrial Relevance

The industrial significance of 7-Bromo-5-chloro-1H-indazole can be inferred from its commercial availability and applications:

-

Pharmaceutical Intermediate:

-

Potential precursor in active pharmaceutical ingredient (API) synthesis

-

Building block for drug discovery programs

-

-

Commercial Availability:

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Laboratory coat, chemical-resistant gloves, safety glasses |

| Engineering Controls | Use in well-ventilated areas or fume hoods |

| Storage Conditions | Store in tightly closed containers in cool, dry place |

| Incompatible Materials | Strong oxidizing agents, strong bases |

| Disposal | Follow local regulations for hazardous waste disposal |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume